molecular formula C20H39NO2 B3044083 (E)-N-(2-hydroxyethyl)octadec-9-enamide CAS No. 7545-20-2

(E)-N-(2-hydroxyethyl)octadec-9-enamide

Cat. No. B3044083
CAS RN: 7545-20-2
M. Wt: 325.5 g/mol
InChI Key: BOWVQLFMWHZBEF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-hydroxyethyl)octadec-9-enamide, or 2-HEODA, is a synthetic compound with a wide range of potential applications in scientific research. This compound is a derivative of octadecenoic acid, and it is used in various biochemical and physiological studies to investigate its mechanism of action, as well as its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Agents

(E)-N-(2-hydroxyethyl)octadec-9-enamide and its derivatives have been studied for their potential as antimicrobial agents. For instance, a fatty acid amide similar to this compound, specifically (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, demonstrated significant antifungal and antibacterial activities in a study by Nengroo et al. (2021) (Nengroo et al., 2021).

Cosmetic and Pharmaceutical Applications

The compound has been used in the preparation of oil-in-water microemulsions for encapsulating hydrophobic molecules with cosmetic and pharmaceutical interest. Fernández-Peña et al. (2021) explored the use of a ceramide-like molecule, (9Z)-N-(1,3-dihydroxyoctadecan-2-yl)octadec-9-enamide, in stable aqueous-based formulations. This research highlights the potential of microemulsions in enhancing the bioavailability of such molecules (Fernández-Peña et al., 2021).

Polymer and Coating Materials

This compound-related compounds have been investigated for their utility in polymer and coating materials. For instance, Rejaibi et al. (2015) synthesized partially or fully biosourced (co)polyamides using an unsaturated monomer related to this compound, which showed potential as bio-based UV powder coatings (Rejaibi et al., 2015).

Sensors and Detection Systems

Compounds structurally similar to this compound have been utilized in the development of sensors and detection systems. Duarte et al. (2016) synthesized new biobased polyamides from β-cyclodextrin monomers and (Z) octadec-9-enedioic acid, aiming to design sensors for early detection of lung cancer (Duarte et al., 2016).

Drug Design

The compound has been implicated in drug design, particularly in the context of pain regulation. Tou et al. (2013) conducted research on FAAH-like anandamide transporters and identified a molecule structurally related to this compound as a potential drug target for pain regulation (Tou et al., 2013).

properties

IUPAC Name

(E)-N-(2-hydroxyethyl)octadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWVQLFMWHZBEF-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

111-58-0
Record name 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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